chemical structure and exact mass of (heptan-4-yl)(pyridin-2-ylmethyl)amine
chemical structure and exact mass of (heptan-4-yl)(pyridin-2-ylmethyl)amine
An In-depth Technical Guide on (heptan-4-yl)(pyridin-2-ylmethyl)amine: Chemical Structure, Exact Mass, and Synthetic Strategy
Abstract: This technical guide provides a comprehensive analysis of (heptan-4-yl)(pyridin-2-ylmethyl)amine, a secondary amine incorporating both a lipophilic alkyl chain and a heteroaromatic pyridine moiety. The pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and enhance the pharmacokinetic properties of drug candidates.[1] This document details the molecule's chemical structure, provides precise calculations of its exact and monoisotopic mass, and outlines a robust, field-proven synthetic protocol based on reductive amination. Furthermore, it discusses the standard analytical techniques for structural elucidation and characterization, including mass spectrometry and NMR spectroscopy. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound and its synthesis for potential therapeutic applications, such as those explored for related pyridin-2-yl-methylamine derivatives in analgesia and antidepressant research.[2]
Molecular Identity and Properties
Chemical Structure and Nomenclature
(Heptan-4-yl)(pyridin-2-ylmethyl)amine is a secondary amine where the nitrogen atom is covalently bonded to a heptan-4-yl group and a pyridin-2-ylmethyl group. The structure combines a flexible, non-polar seven-carbon alkyl chain with a rigid, polar pyridine ring, a common feature in molecules designed to interact with biological targets.
Systematic Name: N-(heptan-4-yl)-1-(pyridin-2-yl)methanamine
2D Chemical Structure:
Physicochemical Data Summary
The fundamental physicochemical properties of a compound are critical for its identification and application in research and development. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition by providing a highly accurate mass measurement.[3][4] The table below summarizes the key calculated data for the title compound.
| Parameter | Value |
| Molecular Formula | C₁₃H₂₂N₂ |
| Average Molecular Weight | 206.33 g/mol |
| Exact Mass | 206.17830 u |
| Monoisotopic Mass | 206.17830 u |
| Canonical SMILES | CCCN(CCCC)CC1=CC=CC=N1 |
| InChI Key | Not publicly available |
Rationale for Scientific Investigation
The Pyridine Scaffold in Drug Development
The pyridine ring is one of the most prevalent azaheterocycles found in FDA-approved drugs.[1] Its prevalence is not coincidental; the nitrogen atom in the ring acts as a hydrogen bond acceptor and can be protonated at physiological pH, which significantly influences a molecule's solubility, membrane permeability, and binding affinity to target proteins.[1] This makes pyridine and its derivatives, like (heptan-4-yl)(pyridin-2-ylmethyl)amine, attractive scaffolds for medicinal chemists designing novel therapeutic agents.[5]
Potential Therapeutic Applications
Derivatives of pyridin-2-yl-methylamine have been the subject of extensive research. Patent literature discloses that compounds with this core structure have been investigated for their agonist activity at serotonin receptors (5-HT₁A), suggesting potential applications as antidepressants or analgesics.[2] The combination of the heteroaromatic system with a variable alkyl chain, such as the heptan-4-yl group, allows for systematic modification of lipophilicity and steric properties to optimize efficacy and safety profiles.
Synthesis Protocol: Reductive Amination
The most direct and widely employed method for synthesizing secondary amines of this type is reductive amination. This two-step, one-pot reaction involves the initial formation of an imine from a primary amine and an aldehyde, followed by in-situ reduction to the target amine. This method is highly efficient and avoids the harsh conditions or difficult-to-handle reagents associated with other alkylation strategies.[6]
Experimental Workflow
The synthesis proceeds by reacting pyridine-2-carboxaldehyde with heptan-4-amine to form a Schiff base (imine) intermediate. This intermediate is not isolated but is immediately reduced using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final product.
Caption: Reductive amination workflow for synthesis.
Detailed Step-by-Step Methodology
This protocol is a self-validating system; successful synthesis and purification should yield a product whose analytical data (HRMS, NMR) matches the expected values for the target structure.
Materials and Reagents:
-
Pyridine-2-carboxaldehyde (1.0 eq)
-
Heptan-4-amine (1.1 eq)[7]
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine-2-carboxaldehyde (1.0 eq) and anhydrous dichloromethane.
-
Add heptan-4-amine (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.
-
Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps to control any potential exotherm.
-
Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure (heptan-4-yl)(pyridin-2-ylmethyl)amine.
Structural Elucidation and Characterization
High-Resolution Mass Spectrometry (HRMS)
HRMS is the definitive technique for confirming the elemental formula of the synthesized compound. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element.[3][8] For C₁₃H₂₂N₂, the instrument should detect an ion corresponding to the protonated molecule ([M+H]⁺).
-
Calculated [M+H]⁺: 207.18592
-
Expected Observation: A peak at m/z 207.1859 ± 5 ppm in the positive ion mode HRMS spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR:
-
Pyridine Ring Protons: Expect 4 distinct signals in the aromatic region (~7.0-8.6 ppm), showing characteristic coupling patterns.
-
Methylene Bridge (-CH₂-): A singlet at ~3.8-4.0 ppm.
-
Methine Proton (-CH-N): A multiplet further downfield than a typical alkyl CH due to the adjacent nitrogen, likely around ~2.8-3.2 ppm.
-
Heptyl Chain Protons (-CH₂- and -CH₃): A series of multiplets and triplets in the upfield region (~0.8-1.6 ppm).
-
Amine Proton (N-H): A broad singlet which may or may not be visible depending on the solvent and concentration.
-
-
¹³C NMR:
-
Pyridine Carbons: 5 signals in the aromatic region (~120-160 ppm).
-
Methylene Carbon: A signal around 50-55 ppm.
-
Methine Carbon: A signal around 55-60 ppm.
-
Heptyl Carbons: Signals in the aliphatic region (~10-40 ppm).
-
Conclusion
(Heptan-4-yl)(pyridin-2-ylmethyl)amine is a compound of significant interest to the medicinal and organic chemistry communities. Its structure is readily accessible via a robust and scalable reductive amination protocol. The precise molecular formula and structure can be unequivocally confirmed using a combination of high-resolution mass spectrometry and NMR spectroscopy. The insights and protocols detailed in this guide provide a solid foundation for researchers and professionals engaged in the synthesis, characterization, and potential application of novel pyridine-containing compounds in drug discovery and development.
References
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BioChemCalc. (n.d.). Exact Mass Calculator. Retrieved from [Link]
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Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]
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ChemCalc. (n.d.). Molecular formula finder from monoisotopic mass. Retrieved from [Link]
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St. Olaf College. (n.d.). Exact mass calculater. Retrieved from [Link]
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The ISIC-EPFL mstoolbox. (n.d.). Molecular mass calculator. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. Retrieved from [Link]
- Google Patents. (1998). WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
- Google Patents. (2007). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
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National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. Retrieved from [Link]
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